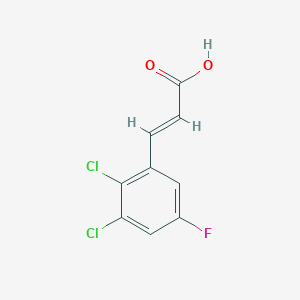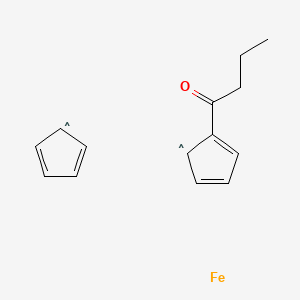
2,3-Dichloro-5-fluorocinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-5-fluorocinnamic acid is an organic compound with the molecular formula C9H5Cl2FO2 and a molecular weight of 235.04 g/mol It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-fluorocinnamic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.
Another method involves the use of fluorinated pyridines, which are synthesized through various routes, including the Umemoto reaction and the Balts-Schiemann reaction . These methods provide a versatile approach to introducing fluorine atoms into aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2,3-Dichloro-5-fluorocinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), which is known for its high reduction potential and ability to mediate hydride transfer reactions.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: DDQ, under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ may yield quinone derivatives, while substitution reactions with amines may produce amide derivatives.
科学研究应用
2,3-Dichloro-5-fluorocinnamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their antimicrobial and anticancer properties.
Medicine: Research has shown that cinnamic acid derivatives, including this compound, exhibit antioxidant, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,3-Dichloro-5-fluorocinnamic acid involves its interaction with molecular targets and pathways within biological systems. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
相似化合物的比较
2,3-Dichloro-5-fluorocinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound, which lacks the chlorine and fluorine substituents.
3,4-Dichlorocinnamic acid: A similar compound with two chlorine atoms but no fluorine atom.
5-Fluorocinnamic acid: A derivative with a single fluorine atom and no chlorine atoms.
The presence of both chlorine and fluorine atoms in this compound makes it unique and may enhance its biological activity compared to other derivatives .
属性
分子式 |
C9H5Cl2FO2 |
|---|---|
分子量 |
235.04 g/mol |
IUPAC 名称 |
(E)-3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-7-4-6(12)3-5(9(7)11)1-2-8(13)14/h1-4H,(H,13,14)/b2-1+ |
InChI 键 |
TZBCXUKHOMDAPJ-OWOJBTEDSA-N |
手性 SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)Cl)Cl)F |
规范 SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid](/img/structure/B13727204.png)



![ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate](/img/structure/B13727215.png)


![4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B13727232.png)

![Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13727238.png)



